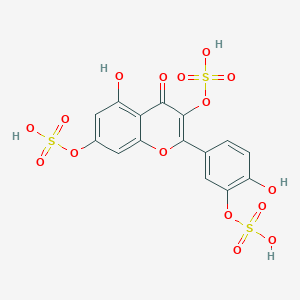

Quercetin 3,3',7-trissulfate

Descripción

Propiedades

Fórmula molecular |

C15H10O16S3 |

|---|---|

Peso molecular |

542.4 g/mol |

Nombre IUPAC |

[2-hydroxy-5-(5-hydroxy-4-oxo-3,7-disulfooxychromen-2-yl)phenyl] hydrogen sulfate |

InChI |

InChI=1S/C15H10O16S3/c16-8-2-1-6(3-10(8)30-33(22,23)24)14-15(31-34(25,26)27)13(18)12-9(17)4-7(5-11(12)28-14)29-32(19,20)21/h1-5,16-17H,(H,19,20,21)(H,22,23,24)(H,25,26,27) |

Clave InChI |

WWSKELVNYRIPTL-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)OS(=O)(=O)O)O)OS(=O)(=O)O)OS(=O)(=O)O)O |

SMILES canónico |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)OS(=O)(=O)O)O)OS(=O)(=O)O)OS(=O)(=O)O)O |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Pharmacological Properties

Quercetin and its derivatives, including Quercetin 3,3',7-trissulfate, exhibit several pharmacological properties:

- Antioxidant Activity : Quercetin is recognized for its ability to scavenge free radicals and reduce oxidative stress. This property is crucial in preventing cellular damage and has implications in aging and chronic diseases .

- Anticancer Effects : Studies indicate that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and modulation of cell signaling pathways. For instance, quercetin has shown effectiveness against multiple cancer types in vitro and in vivo .

- Antiviral Properties : Research suggests that quercetin derivatives can exhibit antiviral effects by inhibiting viral replication. For example, Quercetin 3-O-β-D-glucuronide has been reported to be effective against influenza viruses .

Anticancer Research

A study demonstrated that this compound could significantly inhibit the growth of colon cancer cells (HCT-116) with an IC50 value indicating potent antiproliferative activity. The compound was observed to induce apoptosis through mitochondrial pathways without affecting normal cell viability .

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | HCT-116 | 50 | Apoptosis via mitochondrial pathway |

| Study B | MCF-7 | N/A | Caspase-independent pathway |

Neuroprotective Effects

Quercetin has been studied for its neuroprotective effects. In models of oxidative stress-induced neurotoxicity, this compound demonstrated the ability to protect neuronal cells from apoptosis and improve cognitive function in animal models .

Cosmetic Applications

Due to its antioxidant properties, this compound is being explored in cosmetic formulations. Its ability to stabilize formulations while providing skin benefits makes it a valuable ingredient in anti-aging products. Studies have indicated that it can enhance skin hydration and elasticity when incorporated into topical applications .

Nutritional Implications

Quercetin is naturally present in various fruits and vegetables. Dietary intake of quercetin-rich foods may offer protective health benefits against chronic diseases due to its anti-inflammatory and antioxidant properties. The sulfated form may enhance bioavailability and efficacy compared to non-sulfated quercetin .

Métodos De Preparación

Sulfotransferase-Catalyzed Reactions

The most efficient method for synthesizing this compound involves sulfotransferases, which catalyze the transfer of sulfate groups from a donor molecule to specific hydroxyl positions on quercetin. The enzyme quercetin-3,3'-bissulfate 7-sulfotransferase (EC 2.8.2.28) is pivotal in this process. It transfers a sulfate group from 3'-phosphoadenylyl sulfate (PAPS) to quercetin 3,3'-bissulfate, yielding the trissulfate derivative and adenosine 3',5'-bisphosphate as a byproduct.

The reaction proceeds as follows:

This method achieves regioselectivity and avoids the need for protective groups, making it superior to chemical approaches.

Optimization of Enzymatic Conditions

-

Enzyme Source : The sulfotransferase from Desulfitobacterium hafniense is widely used due to its high activity and stability.

-

Substrate Specificity : The enzyme shows strict specificity for the 7-hydroxyl group when acting on quercetin 3,3'-bissulfate.

-

Yield : Enzymatic synthesis typically achieves yields of 60–80% for monosulfates and 40–60% for di-/trissulfates, depending on purification protocols.

Chemoenzymatic Approaches

A hybrid method combines chemical sulfation with enzymatic refinement. For example, quercetin is first sulfated chemically at the 3- and 3'-positions using SO-triethylamine complexes, followed by enzymatic sulfation at the 7-position. This approach reduces the complexity of full chemical synthesis while maintaining moderate yields (50–70%).

Chemical Synthesis of this compound

Direct Sulfation with SO3_33 Complexes

Quercetin reacts with SO-triethylamine or SO-pyridine complexes to form sulfated derivatives. However, this method lacks regioselectivity, producing complex mixtures of mono-, di-, and trissulfates. For example:

Stepwise Protection-Deprotection Strategy

To improve regioselectivity, protective groups are used to block undesired hydroxyl positions before sulfation. A typical protocol involves:

Example Protocol from Patent Literature

A patent (EP2468741A1) describes the acylation of quercetin with palmitoyl chloride in pyridine, followed by sulfation and deprotection. This method achieves 30–40% yields but requires multiple steps and rigorous purification.

Comparative Analysis of Preparation Methods

Yield and Purity

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Enzymatic (EC 2.8.2.28) | 60–80 | ≥95 | Regioselective, single-step | Enzyme cost, scalability challenges |

| Chemoenzymatic | 50–70 | 85–90 | Balances selectivity and cost | Requires intermediate purification |

| Direct Chemical | 10–20 | 70–80 | Simple reagents | Low yield, complex mixtures |

| Protection-Deprotection | 30–40 | ≥90 | High regiocontrol | Multi-step, time-consuming |

Q & A

Q. Why do some studies report reduced antioxidant activity for sulfated quercetin derivatives compared to the parent compound?

- Methodological Answer : Assess redox potential via cyclic voltammetry and DPPH/ABTS radical scavenging assays under standardized pH conditions. Sulfation may alter electron-donating capacity or steric hindrance at key hydroxyl groups. Compare with methylated analogs (e.g., 3,7-di-O-methylquercetin) to decouple sulfation effects from other substitutions .

Q. How can conflicting results on the pro-apoptotic vs. cytostatic effects of this compound be reconciled?

- Methodological Answer : Conduct cell cycle synchronization experiments (e.g., serum starvation) to isolate phase-specific effects. Use RNA-seq or Western blotting to profile apoptosis markers (e.g., Bax/Bcl-2 ratio, caspase-3 activation) versus cell cycle regulators (e.g., p21, cyclin D1). Dose-dependent studies (1–100 μM) may reveal dual mechanisms .

Experimental Design Considerations

Q. What in vivo models are suitable for studying the pharmacokinetics of this compound?

- Methodological Answer : Use Sprague-Dawley rats or C57BL/6 mice for bioavailability studies. Administer via oral gavage or intravenous injection, and collect plasma/serum at timed intervals. Analyze using UHPLC-QTOF-MS to detect intact trisulfate and metabolites (e.g., glucuronidated or desulfated forms). Tissue distribution studies (e.g., liver, kidney) should employ cryogenic homogenization .

Q. How can nanoparticle delivery systems enhance the therapeutic efficacy of this compound?

- Methodological Answer : Optimize PLGA nanoparticles using a Box-Behnken design to vary PLGA concentration, surfactant (PVA) levels, and stirring speed. Characterize particles via dynamic light scattering (DLS) for size (100–200 nm) and zeta potential (−20 to −30 mV). Evaluate encapsulation efficiency via dialysis and validate release kinetics in simulated physiological buffers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.